![molecular formula C23H19ClN6O2 B2765308 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1207020-84-5](/img/no-structure.png)

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

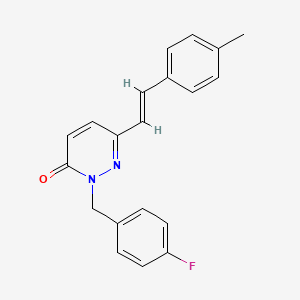

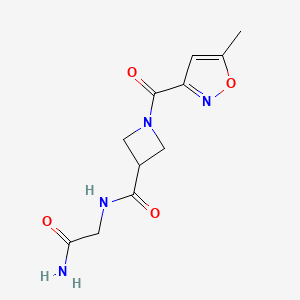

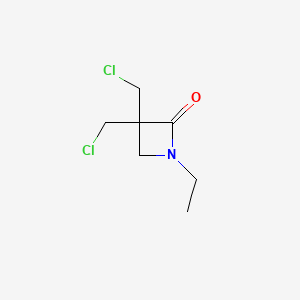

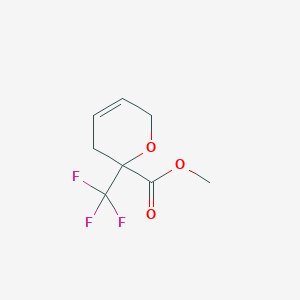

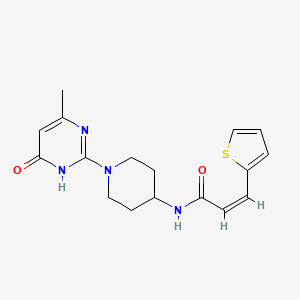

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . Compounds in this class have been studied for their potential as anticancer agents , inhibitors of certain enzymes , and their DNA intercalation activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their biological activities . The synthesis usually involves multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure containing two nitrogen atoms in the triazole ring and one nitrogen atom in the pyrazine ring .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

Compounds with pyrazoline and pyrazole derivatives have been synthesized and tested against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, showing significant antimicrobial activity. These studies highlight the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Insecticidal Assessment

Innovative heterocycles incorporating thiadiazole moieties have been assessed for their insecticidal properties against the cotton leafworm, indicating the potential of these compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

Certain antipyrine-based heterocycles have shown promising anticancer and antimicrobial activities, suggesting their potential use in medical treatment and drug development (Riyadh et al., 2013).

Antiasthma Agents

Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, indicating their potential as antiasthma agents. This application underscores the relevance of these compounds in developing treatments for respiratory conditions (Medwid et al., 1990).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, showcasing the importance of these compounds in combating oxidative stress and potentially preventing diseases associated with oxidative damage (Chkirate et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one ring system followed by the addition of the 4-ethylphenylacetamide group.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylhydrazine by reacting 4-chlorobenzaldehyde with hydrazine hydrate in ethanol.", "Step 2: Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one by reacting ethyl acetoacetate with 4-chlorophenylhydrazine in the presence of sodium ethoxide.", "Step 3: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid by reacting pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one with acetic anhydride and sulfuric acid.", "Step 4: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide by reacting 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid with 4-ethylphenylamine in the presence of sodium nitrite, sodium azide, and sodium hydroxide." ] } | |

CAS-Nummer |

1207020-84-5 |

Molekularformel |

C23H19ClN6O2 |

Molekulargewicht |

446.9 |

IUPAC-Name |

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C23H19ClN6O2/c1-2-15-3-9-18(10-4-15)25-21(31)14-30-23(32)28-11-12-29-20(22(28)27-30)13-19(26-29)16-5-7-17(24)8-6-16/h3-13H,2,14H2,1H3,(H,25,31) |

InChI-Schlüssel |

GIIHIEQHLHMXJT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)

![3-[1-(4-methylbenzoyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2765228.png)

![6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765233.png)

![N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2765243.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2765244.png)

![Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2765246.png)

![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)